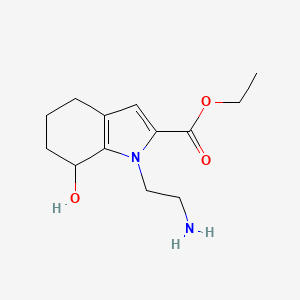

Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor to form the indole ring, followed by functionalization at specific positions to introduce the aminoethyl and hydroxy groups . The reaction conditions often require the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The indole ring can be reduced under specific conditions to form tetrahydroindole derivatives.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the indole ring can produce various tetrahydroindole derivatives .

Scientific Research Applications

Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals .

Mechanism of Action

The mechanism of action of Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with target proteins, while the indole ring can participate in π-π interactions with aromatic residues in the binding site . These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: Another compound with an aminoethyl group, used in carbohydrate analysis.

N-(2-Aminoethyl)-1-aziridineethanamine: An experimental ACE2 inhibitor for cardiovascular disease.

Uniqueness

Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific combination of functional groups and the indole scaffold, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry .

Biological Activity

Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 1956380-19-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex indole structure with an ethyl carboxylate group. Its molecular formula is C13H18N2O3, indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The following mechanisms have been proposed:

- Neurotransmitter Modulation : It may act as a modulator of serotonin and dopamine receptors, potentially influencing mood and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the pathology of Alzheimer's disease.

In Vitro Studies

Research has demonstrated the following biological activities:

| Activity Type | IC50 (μM) | Reference |

|---|---|---|

| AChE Inhibition | 0.62 ± 0.03 | |

| BuChE Inhibition | 0.69 ± 0.041 | |

| Neuroprotective Effects | Not determined |

These studies indicate that this compound exhibits significant inhibitory activity against cholinesterases, which are important targets in the treatment of Alzheimer's disease.

Case Studies and Research Findings

- Alzheimer's Disease Model : In a study using a transgenic mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. The compound was found to enhance synaptic plasticity and neurogenesis in the hippocampus.

- Neuroprotective Effects : A series of experiments demonstrated that this compound protects neuronal cells from oxidative stress-induced apoptosis. This was attributed to its antioxidant properties and ability to chelate metal ions that contribute to oxidative damage.

- Behavioral Studies : Behavioral assays conducted on rodents indicated anxiolytic effects consistent with modulation of serotonin receptors. The compound showed promise in reducing anxiety-like behaviors without significant sedative effects.

Properties

Molecular Formula |

C13H20N2O3 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydroindole-2-carboxylate |

InChI |

InChI=1S/C13H20N2O3/c1-2-18-13(17)10-8-9-4-3-5-11(16)12(9)15(10)7-6-14/h8,11,16H,2-7,14H2,1H3 |

InChI Key |

XPIFAHKZPNTZLY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1CCN)C(CCC2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.